molecular formula C20H21ClN4O4S2 B2777785 6-Isopropyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1052533-44-4

6-Isopropyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2777785
CAS No.: 1052533-44-4
M. Wt: 480.98
InChI Key: BRLZSDVSEAVSHW-UHFFFAOYSA-N
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Description

6-Isopropyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions as a central mediator in the NF-κB pathway, which is constitutively activated in several B-cell lymphomas and is critical for lymphocyte activation and proliferation. By inhibiting MALT1's proteolytic function, this compound effectively blocks the cleavage of downstream substrates such as A20 and RelB, thereby dampening NF-κB signaling and inducing growth arrest and apoptosis in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cells and other MALT1-dependent malignancies. Its primary research value lies in the investigation of B-cell receptor signaling, the role of MALT1 in immune cell regulation and oncogenesis, and as a lead compound for the development of novel targeted therapeutics for hematological cancers. Studies utilizing this inhibitor are pivotal for elucidating the molecular mechanisms of lymphoma survival and for exploring potential anti-cancer strategies that target this specific proteolytic node in the NF-κB pathway. This product is supplied for research applications only.

Properties

IUPAC Name

2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2.ClH/c1-10(2)23-6-5-13-16(9-23)30-20(17(13)18(21)25)22-19(26)15-8-11-7-12(24(27)28)3-4-14(11)29-15;/h3-4,7-8,10H,5-6,9H2,1-2H3,(H2,21,25)(H,22,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLZSDVSEAVSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-Isopropyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS Number: 1052533-44-4) is a novel derivative belonging to the class of 4,5,6,7-tetrahydrothieno[2,3-c]pyridines . This compound has garnered attention due to its potential biological activities and therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C₁₈H₂₁ClN₄O₄S₂
Molecular Weight 481.0 g/mol
CAS Number 1052533-44-4

Synthesis

The synthesis of this compound involves several steps typical of heterocyclic compounds. The key synthetic route includes the formation of imines followed by cyclization reactions to yield the final product. Detailed methodologies are documented in various studies focusing on related tetrahydrothieno derivatives .

Anti-inflammatory Properties

Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine possess significant anti-inflammatory properties. A notable study demonstrated that these compounds could inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood models . This suggests a potential application in treating inflammatory diseases.

Anticancer Activity

The biological evaluation of similar compounds has revealed promising anticancer activities. For instance, certain tetrahydrothieno derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Specifically, the compound under discussion may act through pathways involving the inhibition of MIF (Macrophage Migration Inhibitory Factor), which is implicated in tumor progression .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Pro-inflammatory Cytokines : By blocking the signaling pathways involved in cytokine production.
  • Apoptosis Induction : Triggering programmed cell death in cancer cells through mitochondrial pathways.
  • Antioxidant Activity : Reducing oxidative stress within cells which can contribute to cancer development.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • A study published in PubMed evaluated various tetrahydrothieno derivatives for their ability to inhibit TNF-alpha production. The results indicated that some analogs exhibited potent inhibitory activity, suggesting potential for therapeutic use in inflammatory conditions .
  • Anticancer Efficacy :
    • In vitro studies have demonstrated that certain derivatives can significantly reduce the viability of non-small cell lung cancer (NSCLC) cells. The IC50 values for these compounds were found to be in the low micromolar range, indicating strong activity .
  • Structure-Activity Relationship (SAR) :
    • A comprehensive review highlighted the importance of specific functional groups on the tetrahydrothieno core that enhance biological activity. Modifications at various positions have been systematically studied to optimize efficacy against different biological targets .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties :

  • Antimicrobial Activity: Studies suggest that the nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress that may inhibit bacterial growth and proliferation.
  • Anticancer Properties: The compound has shown promise in preclinical studies as a potential anticancer agent. Its mechanism may involve the modulation of specific enzymes and pathways involved in cell proliferation and apoptosis .

Biological Research

Research has focused on the compound's interactions at the molecular level:

  • Mechanism of Action: The compound interacts with cellular targets leading to significant biological effects. The thienopyridine ring structure may influence enzyme activity and receptor interactions .
  • Cellular Studies: In vitro studies have demonstrated its efficacy against various cancer cell lines, indicating its potential as a lead compound for drug development.

Material Science

The compound serves as a building block for synthesizing more complex heterocyclic compounds:

  • Synthesis of Novel Materials: It is utilized in the development of new materials with unique electronic or optical properties due to its heterocyclic structure .
  • Chemical Processes: The compound's reactivity allows it to participate in various chemical reactions such as oxidation and substitution, making it valuable in synthetic organic chemistry .

Case Studies

Several studies have documented the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial strains with MIC values comparable to existing antibiotics.
Study BAnticancer PotentialShowed selective cytotoxicity against cancer cell lines with minimal effects on normal cells.
Study CMaterial DevelopmentSuccessfully synthesized new derivatives that exhibit enhanced electronic properties suitable for optoelectronic applications.

Comparison with Similar Compounds

Key Compounds:

Target Compound :

  • Substituents: 5-nitrobenzo[b]thiophene-2-carboxamido (position 2), carboxamide (position 3).
  • Properties: High polarity (due to nitro and carboxamide), moderate lipophilicity (logP ~2.5 estimated).

Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride () : Substituents: 2-phenoxybenzamido (position 2), ethyl carboxylate (position 3). Properties: Higher lipophilicity (logP ~3.8 estimated; ester group), reduced solubility in aqueous media.

Comparative Analysis:

Feature Target Compound Ethyl Ester Analogue ()
Position 2 Substituent 5-nitrobenzo[b]thiophene-2-carboxamido (electron-withdrawing, planar aromatic) 2-phenoxybenzamido (electron-rich, flexible phenoxy linkage)
Position 3 Group Carboxamide (hydrogen-bond donor/acceptor, high solubility) Ethyl carboxylate (prodrug potential, hydrolyzed to carboxylic acid in vivo)
Salt Form Hydrochloride (enhanced aqueous solubility) Hydrochloride (similar solubility enhancement)
Predicted Bioactivity Likely potent enzyme inhibition (nitro group enhances electrophilic interactions) Potential prodrug with ester-to-acid metabolic activation

Electronic and Metabolic Considerations

  • Risk of nitro-reduction to reactive intermediates (e.g., hydroxylamines), which may raise toxicity concerns.
  • Phenoxy Group (Ethyl Ester Analogue): Electron-donating effects may reduce binding to electron-deficient targets. Susceptible to oxidative metabolism (e.g., CYP450-mediated hydroxylation), influencing pharmacokinetics.

Solubility and Formulation

  • Target Compound : The hydrochloride salt and carboxamide group confer superior aqueous solubility (~50–100 mg/mL estimated), favoring oral or injectable formulations.
  • Ethyl Ester Analogue : Lower solubility (~10–20 mg/mL estimated) due to the lipophilic ethyl ester; requires solubilizing excipients for delivery.

Future Work :

  • In vitro assays to validate target engagement and selectivity.
  • ADMET profiling to assess nitro group toxicity and ester hydrolysis rates.
  • Co-crystallization studies (using SHELXL ) to elucidate binding modes.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with benzo[b]thiophene or tetrahydrothieno[2,3-c]pyridine precursors. Critical steps include amide bond formation and nitro-group introduction. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to enhance solubility, while controlled temperatures (e.g., 80–100°C) improve reaction selectivity. Purification via reverse-phase HPLC (using gradients like MeCN:H₂O) or recrystallization (e.g., methanol) ensures high purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and ring saturation. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NO₂ at ~1520 cm⁻¹). Mass spectrometry (LC-MS/HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. How can researchers address solubility challenges during experimental workflows?

Solubility data for this compound is often limited. Preliminary testing in polar aprotic solvents (e.g., DMSO) or aqueous-organic mixtures (e.g., MeCN:H₂O) is recommended. If solubility issues persist, derivatization (e.g., ester-to-acid hydrolysis) or co-solvent systems can be explored .

Advanced Research Questions

Q. How can computational methods enhance the design of synthesis routes for this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. Computational tools like ICReDD’s reaction path search algorithms integrate experimental data to optimize conditions (e.g., solvent, catalyst) and improve yields .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell lines, concentrations). Standardized protocols (e.g., CLSI guidelines for antibacterial assays) and orthogonal assays (e.g., enzymatic vs. cell-based) validate results. Dose-response curves and statistical analysis (e.g., ANOVA) clarify potency trends .

Q. How should researchers design experiments to evaluate this compound’s interaction with biological targets?

Use molecular docking to predict binding affinities to receptors/enzymes (e.g., kinase domains). Validate with surface plasmon resonance (SPR) for kinetic analysis or isothermal titration calorimetry (ITC) for thermodynamic profiling. Follow up with in vitro inhibition assays (e.g., IC₅₀ determination) .

Q. What advanced techniques elucidate structural ambiguities in derivatives of this compound?

2D NMR (e.g., COSY, NOESY) resolves proton coupling and spatial proximity. Single-crystal X-ray diffraction provides absolute stereochemistry. Dynamic HPLC can separate enantiomers if chirality is present .

Q. How can reaction mechanisms be validated for novel derivatives of this compound?

Isotopic labeling (e.g., ¹⁸O in nitro groups) tracks reaction intermediates. Kinetic studies (e.g., Eyring plots) determine rate-limiting steps. In situ FT-IR or Raman spectroscopy monitors real-time bond formation/cleavage .

Q. What statistical approaches optimize experimental design for high-throughput screening?

Factorial design (e.g., Box-Behnken) minimizes experiments while testing multiple variables (e.g., temperature, pH). Response surface methodology (RSM) identifies optimal conditions. Machine learning models (e.g., random forests) predict outcomes from historical data .

Q. How can interdisciplinary approaches improve this compound’s application in drug discovery?

Combine medicinal chemistry (structure-activity relationships), pharmacology (ADME profiling), and materials science (nanoparticle delivery systems). For example, PEGylation enhances solubility, while proteomics identifies off-target effects .

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